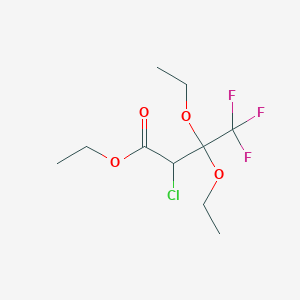
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF (7-CQZnI) is a widely used reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocycles, the formation of carbon-carbon bonds, and the synthesis of organometallic compounds. 7-CQZnI has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. In addition to its use in organic synthesis, 7-CQZnI is being explored for its potential applications in scientific research, including its ability to act as a catalyst in biochemical and physiological processes.
Mecanismo De Acción
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF acts as a catalyst in biochemical and physiological processes by facilitating the formation of carbon-carbon bonds. The reaction of this compound with a substrate molecule produces a salt, which is then reacted with a reducing agent to produce the desired product. This process is known as a redox reaction, which is a type of reaction in which electrons are transferred between molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to be capable of catalyzing the formation of amino acids, proteins, and other molecules. It has also been found to be capable of catalyzing the formation of peptides and nucleic acids. In addition, this compound has been found to be capable of catalyzing the oxidation of certain organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocycles, the formation of carbon-carbon bonds, and the synthesis of organometallic compounds. However, this compound also has some limitations. It is a relatively unstable reagent and is sensitive to air, light, and moisture. In addition, it is toxic and can be hazardous to handle.
Direcciones Futuras
In the future, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF may be explored for its potential applications in drug discovery and development. It may also be explored for its potential use in the synthesis of complex molecules, such as peptides and nucleic acids. In addition, this compound may be explored for its potential use in the synthesis of polymers, supramolecular structures, and inorganic materials. Finally, this compound may be explored for its potential use in catalysis, such as the catalytic conversion of organic compounds.
Métodos De Síntesis
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF is synthesized using a two-step process. The first step involves the reaction of 7-chloroquinoline with zinc iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which is then reacted with a reducing agent such as triethylphosphine to produce the desired product, this compound. The reaction is typically carried out in the presence of a solvent such as THF (tetrahydrofuran) or DMF (dimethylformamide).
Aplicaciones Científicas De Investigación
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other compounds. It has also been used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. In addition, this compound has been explored for its potential use in the synthesis of complex molecules, such as peptides and nucleic acids.
Propiedades
IUPAC Name |
7-chloro-4H-quinolin-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.HI.Zn/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFRSYGVFCBIH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=CC2=[C-]1)Cl.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














